molecular formula C10H11ClO4 B3024471 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid CAS No. 2898-63-7

2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid

Cat. No.: B3024471
CAS No.: 2898-63-7
M. Wt: 230.64 g/mol
InChI Key: WKPCQKQQARFCBD-UHFFFAOYSA-N
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Description

2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11ClO4. It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an acetic acid moiety. This compound is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid typically involves the chlorination of 4,5-dimethoxyphenylacetic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenylacetic acids, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid is unique due to the specific arrangement of its chloro and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Biological Activity

2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13ClO4
  • CAS Number : 2898-63-7
  • Structure : The compound features a chloro-substituted aromatic ring with two methoxy groups and a carboxylic acid functional group.

The biological activity of this compound is attributed to its ability to interact with various biological targets, primarily through the following mechanisms:

  • Antimicrobial Activity :
    • The compound exhibits significant antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair in bacteria. This inhibition leads to cell death due to the accumulation of double-strand breaks in bacterial DNA.
  • Anticancer Properties :
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It activates caspase pathways, leading to programmed cell death. For instance, significant upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) were observed following treatment with the compound .

Antimicrobial Activity

The effectiveness of this compound against various bacterial strains is summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Bacillus cereus0.23 mg/mL0.47 mg/mL
Escherichia coli0.70 mg/mL0.94 mg/mL
Staphylococcus aureus0.50 mg/mL0.80 mg/mL

Anticancer Activity

The compound's anticancer effects were evaluated on several human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (lung cancer)10Induction of apoptosis via caspase activation
MDA-MB-231 (breast cancer)15Inhibition of cell proliferation
HeLa (cervical cancer)8Disruption of DNA synthesis

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study evaluated the antibacterial efficacy of the compound against clinical isolates of bacteria. Results indicated that it was particularly effective against Gram-positive bacteria like Bacillus cereus, with an MIC value significantly lower than that of standard antibiotics.
  • Apoptosis Induction in Cancer Cells :
    In a controlled laboratory setting, treatment with this compound led to a marked increase in caspase-3 activity in A549 lung cancer cells, indicating a strong apoptotic response. This was correlated with morphological changes consistent with apoptosis, such as nuclear condensation and fragmentation .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests it is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may have distinct biological activities. Its distribution is influenced by tissue perfusion and binding affinities, allowing it to accumulate in areas with high bacterial loads or tumor masses .

Properties

IUPAC Name

2-(2-chloro-4,5-dimethoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPCQKQQARFCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951594
Record name (2-Chloro-4,5-dimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2898-63-7
Record name NSC129821
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chloro-4,5-dimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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